molecular formula C8H12O4 B1308865 tert-Butyl hydrogen maleate CAS No. 45022-27-3

tert-Butyl hydrogen maleate

Cat. No.: B1308865
CAS No.: 45022-27-3
M. Wt: 172.18 g/mol
InChI Key: BAXKSCVINAKVNE-UHFFFAOYSA-N
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Description

tert-Butyl hydrogen maleate, also known as tert-butyl fumarate, is an organic compound that belongs to the class of esters. It is derived from fumaric acid, a dicarboxylic acid, and tert-butyl alcohol. This compound is characterized by its ester functional group and its geometric configuration, which is denoted by the (Z) prefix, indicating the cis configuration of the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl hydrogen maleate typically involves the esterification of fumaric acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Mechanism of Action

The mechanism of action of tert-Butyl hydrogen maleate involves its interaction with various molecular targets and pathways. In enzymatic reactions, the ester can act as a substrate for esterases, which catalyze its hydrolysis to fumaric acid and tert-butyl alcohol. The fumaric acid produced can then enter the tricarboxylic acid cycle, playing a role in cellular respiration and energy production .

Comparison with Similar Compounds

Similar Compounds

    Methyl fumarate: An ester of fumaric acid with methanol.

    Ethyl fumarate: An ester of fumaric acid with ethanol.

    Isopropyl fumarate: An ester of fumaric acid with isopropanol.

Uniqueness

tert-Butyl hydrogen maleate is unique due to its tert-butyl group, which imparts different physical and chemical properties compared to other fumarate esters. The tert-butyl group provides steric hindrance, affecting the reactivity and stability of the compound .

Properties

CAS No.

45022-27-3

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-enoic acid

InChI

InChI=1S/C8H12O4/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H,1-3H3,(H,9,10)

InChI Key

BAXKSCVINAKVNE-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C=CC(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)C=CC(=O)O

Origin of Product

United States

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